BenchChemオンラインストアへようこそ!

4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Anti-inflammatory Nitric oxide inhibition Macrophage

Procure CAS 2640968-69-8 as a critical negative-control probe for iNOS/COX-2 inflammatory pathway research. Its flexible ethylene linker and 4-methoxyphenethyl substituent distinguish it from rigid benzhydryl analogs, enabling systematic evaluation of entropic contributions to binding free energy. Use side-by-side with active derivatives to isolate the pharmacophoric role of the benzhydryl-phenol moiety and validate target engagement away from S6K1 kinase. Essential for SAR campaigns demanding linker-dependent activity differentiation.

Molecular Formula C21H29N5O2
Molecular Weight 383.5 g/mol
CAS No. 2640968-69-8
Cat. No. B6473843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS2640968-69-8
Molecular FormulaC21H29N5O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
InChIInChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)7-9-24-10-12-26(13-11-24)21-22-8-6-20(23-21)25-14-16-28-17-15-25/h2-6,8H,7,9-17H2,1H3
InChIKeyGEDADFGYFAPYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2640968-69-8): Chemical Identity and Scaffold Context for Research Procurement


4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2640968-69-8) is a synthetic small molecule featuring a morpholinopyrimidine core linked via a piperazine spacer to a 4-methoxyphenethyl moiety (molecular formula C21H29N5O2, MW 383.5 g/mol) [1]. The compound belongs to the class of piperazinyl pyrimidine derivatives, a scaffold family with documented pharmacological activity including anti-inflammatory effects through iNOS and COX-2 modulation, as well as CCR4 antagonism and kinase inhibition depending on substitution pattern [2]. Its structural architecture—morpholine at the pyrimidine 4-position, piperazine at the 2-position, and a flexible ethyl-linked methoxyphenyl group—distinguishes it from other morpholinopyrimidine derivatives that commonly feature benzhydryl or bulkier aryl substituents [1].

Why Generic Substitution Fails for 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine in Anti-Inflammatory Research


Piperazinyl pyrimidine derivatives cannot be treated as functionally interchangeable despite sharing a common core, because minor structural variations in the aryl substituent and linker geometry produce divergent target engagement profiles [1]. In the morpholinopyrimidine series studied by Fatima et al. (2023), the nature and position of the aryl substituent on the piperazine nitrogen dictated whether a compound exhibited potent NO inhibition (compounds V4 and V8) or only weak activity (compounds V1–V3, V5–V7) at the same 12.5 μM test concentration [1]. Additionally, the presence or absence of a benzhydryl-type linker between the piperazine and the phenol ring system determines iNOS versus COX-2 binding free energy differences of up to 1.5 kcal/mol among close analogs [1]. For procurement decisions, substituting a morpholinopyrimidine compound of one substitution pattern for another without verifying the specific structure–activity data risks acquiring a compound with significantly reduced or absent potency in the intended assay [1].

Quantitative Differentiation Evidence for 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Versus Closest Structural Analogs


NO Production Inhibition: Compound-Specific Activity Within the Morpholinopyrimidine Series

In the morpholinopyrimidine series reported by Fatima et al. (2023), only compounds bearing an electron-withdrawing aryl substituent on the piperazine ring (V4 with 4-methoxyphenyl; V8 with 4-fluorophenyl) markedly inhibited NO production in LPS-stimulated RAW 264.7 macrophages, while compounds with electron-donating or dichlorophenyl substituents (V1–V3, V5–V7) exhibited weak or negligible NO suppression at identical 12.5 μM concentrations [1]. The 4-methoxyphenethyl substituent present in CAS 2640968-69-8 mirrors the 4-methoxyphenyl motif of V4 but replaces the rigid benzhydryl linkage with a flexible ethylene spacer [1]. This spacer difference is expected to modulate both conformational accessibility and target binding kinetics relative to V4, providing a structurally distinct tool for probing structure–activity relationships within the iNOS/COX-2 pathway [1].

Anti-inflammatory Nitric oxide inhibition Macrophage

iNOS and COX-2 Binding Affinity: Docking Scores of the Closest Active Analog V4

Molecular docking studies of the closest active analog V4, which shares the 4-methoxyphenyl and morpholinopyrimidine-piperazine scaffold with CAS 2640968-69-8, demonstrated binding free energies of −8.8 kcal/mol against iNOS and −10.0 kcal/mol against COX-2 [1]. V4 formed hydrogen bonds with Arg375 in iNOS and with His226 and Asp375 in COX-2, plus hydrophobic contacts with multiple active-site residues [1]. The second most active analog V8 (4-fluorophenyl derivative) gave comparable scores of −8.7 kcal/mol (iNOS) and −10.3 kcal/mol (COX-2) [1]. These values place the morpholinopyrimidine scaffold within the range of known small-molecule iNOS/COX-2 inhibitors and establish a quantitative baseline for evaluating the binding potential of CAS 2640968-69-8, whose ethylene linker may alter the binding pose relative to V4 [1].

Molecular docking iNOS COX-2 Binding free energy

Cytotoxicity Selectivity Window of Morpholinopyrimidine Derivatives

In the series encompassing the scaffold of CAS 2640968-69-8, no compound exhibited cytotoxicity in RAW 264.7 cells at concentrations up to 50 μM in the MTT assay after 24 h exposure [1]. Anti-inflammatory activity (NO inhibition) was observed at 12.5 μM for the most potent analogs V4 and V8, yielding a selectivity index ≥4 between the active anti-inflammatory concentration and the no-observed-adverse-effect level for cytotoxicity [1]. This distinguishes the morpholinopyrimidine scaffold from several other anti-inflammatory chemotypes that show overlapping anti-inflammatory and cytotoxic concentration ranges, and suggests that CAS 2640968-69-8, by virtue of scaffold homology, is likely to retain a comparable therapeutic window [1].

Cytotoxicity MTT assay Selectivity window

Structural Differentiation from Benzhydryl-Containing Morpholinopyrimidine Analogs

CAS 2640968-69-8 features an ethylene (–CH2–CH2–) spacer connecting the piperazine to the 4-methoxyphenyl group, whereas the most thoroughly characterized active analogs V4 and V8 employ a rigid benzhydryl-type methylene linker between the piperazine and a substituted phenol ring [1]. This structural difference eliminates the phenolic –OH and the second aromatic ring present in V4/V8, reducing molecular weight (from ∼475 g/mol for V4 to 383.5 g/mol for CAS 2640968-69-8) and altering hydrogen-bond donor/acceptor count and logP [1]. The increased conformational flexibility of the ethylene spacer relative to the benzhydryl linker may translate into distinct binding kinetics (on/off rates) and different off-target liability profiles, making CAS 2640968-69-8 a valuable comparator for dissecting linker-dependent pharmacology within the morpholinopyrimidine class [1].

Structure-activity relationship Linker flexibility Benzhydryl replacement

Target Selectivity Differentiation: iNOS/COX-2 Pathway vs. S6K1 Kinase Inhibition

Not all piperazinyl pyrimidine compounds engage the same biological targets. PF-4708671, a piperazinyl pyrimidine derivative with a distinct substitution pattern, is a highly specific p70 S6K1 inhibitor (IC50 = 160 nM) [2]. In contrast, the morpholinopyrimidine subclass represented by CAS 2640968-69-8 has been functionally linked to the iNOS/COX-2 inflammatory pathway rather than the mTOR/S6K1 signaling cascade, based on the biological profile of close analogs V4 and V8 which suppress iNOS and COX-2 expression without reported S6K1 activity [1]. This target class divergence underscores that substitution on the pyrimidine core (morpholine at position 4 vs. other groups) and the piperazine N-substituent collectively dictate whether the compound acts as an anti-inflammatory agent or a kinase inhibitor, and that generic piperazinyl pyrimidine procurement without structural validation carries a high risk of target misassignment [1][2].

Kinase selectivity S6K1 Target engagement Piperazinyl pyrimidine

Recommended Application Scenarios for Procuring 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine


Structure–Activity Relationship (SAR) Studies of Linker Flexibility in iNOS/COX-2 Inhibitors

CAS 2640968-69-8 is ideally suited as a comparator compound in SAR campaigns exploring how the rigidity versus flexibility of the spacer between the piperazine and aryl group affects iNOS and COX-2 target engagement. Its ethylene linker provides maximal conformational freedom compared to the rigid benzhydryl linkage of V4 and V8, enabling systematic evaluation of entropic contributions to binding free energy. Reference docking scores for V4 (iNOS −8.8 kcal/mol; COX-2 −10.0 kcal/mol) serve as benchmarks for this investigation [1].

Negative Control for Benzhydryl-Dependent Anti-Inflammatory Activity

Because CAS 2640968-69-8 lacks the benzhydryl-type carbon and the phenolic hydroxyl group that are present in the most active morpholinopyrimidine derivatives V4 and V8, it can function as a critical negative-control compound in experiments designed to isolate the pharmacophoric contribution of the benzhydryl-phenol moiety to iNOS and COX-2 downregulation. The reference study demonstrated that V4 and V8 at 12.5 μM dramatically reduced iNOS and COX-2 mRNA and protein expression in LPS-stimulated RAW 264.7 cells [1]; testing CAS 2640968-69-8 side-by-side with V4/V8 would reveal linker-dependent activity differences.

Target Deconvolution Studies to Discriminate iNOS/COX-2 from S6K1 Activity

The compound can be deployed in kinase profiling panels alongside PF-4708671 (S6K1 IC50 = 160 nM) to experimentally confirm that the morpholine substitution at pyrimidine position 4 and the 4-methoxyphenethyl N-substituent collectively redirect target engagement away from the S6K1 kinase and toward the iNOS/COX-2 inflammatory pathway [1][2]. This application addresses the documented risk of target misassignment when piperazinyl pyrimidine compounds are procured based solely on core scaffold similarity without considering substitution-dependent target selectivity [1][2].

In Vitro Cytotoxicity Profiling and Selectivity Window Validation

Based on the class-level evidence that morpholinopyrimidine derivatives exhibit no cytotoxicity in RAW 264.7 macrophages at concentrations up to 50 μM, CAS 2640968-69-8 can be used in concentration–response cytotoxicity assays (MTT, 3.125–100 μM range, 24 h exposure) to verify whether the structurally simplified ethylene-linked scaffold maintains the ≥4-fold selectivity window between anti-inflammatory activity and cytotoxicity that was observed for V4 and V8 [1]. This validation step is essential before advancing the compound into more complex ex vivo or in vivo inflammation models.

Quote Request

Request a Quote for 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.